molecular formula C13H21NO4 B2811618 (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid CAS No. 2343963-98-2

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid

货号: B2811618
CAS 编号: 2343963-98-2
分子量: 255.314
InChI 键: ZRWHHHKRQKVBSE-JVVWGOMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS: 2343963-98-2) is a synthetic amino acid derivative featuring a bicyclo[1.1.1]pentanyl group and a tert-butoxycarbonyl (Boc) protecting group. Its rigid bicyclic structure enhances conformational stability, making it valuable in peptide synthesis and medicinal chemistry for modulating pharmacokinetic properties . The Boc group protects the amino functionality during synthetic processes, enabling selective deprotection under acidic conditions. This compound is strictly designated for industrial or scientific research, excluding medical or dietary applications .

属性

IUPAC Name

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)7-13-4-8(5-13)6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8?,9-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWHHHKRQKVBSE-JVVWGOMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC12CC(C1)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2343963-98-2
Record name (2S)-3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety in the final product. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions typically involve specific temperatures, pressures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

科学研究应用

Structure and Characteristics

The molecular formula of (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid is C13_{13}H21_{21}N1_{1}O3_{3}, with a molecular weight of approximately 239.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

Bioisosterism

The bicyclo[1.1.1]pentane moiety serves as a bioisostere for traditional aromatic rings, providing enhanced physicochemical properties such as increased metabolic stability and altered binding affinities. This feature is particularly useful in the design of new therapeutic agents aimed at various targets, including enzymes and receptors involved in disease processes.

Drug Development

A notable application of this compound is its incorporation into peptide analogs that target specific biological pathways. For instance, research has demonstrated that substituting traditional amino acids with bicyclic analogs can improve the pharmacokinetic profiles of peptide drugs, leading to better efficacy and reduced side effects .

Antiviral Agents

Studies have explored the use of bicyclo[1.1.1]pentane derivatives in developing antiviral agents. The structural modifications provided by these compounds can enhance interactions with viral proteins, potentially leading to novel treatments for viral infections .

Cancer Therapeutics

The unique structural attributes of this compound have been investigated for their potential in cancer therapy. By modifying existing anticancer drugs with this bicyclic structure, researchers aim to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

作用机制

The mechanism of action of (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Key Structural Variations

The following compounds share structural motifs with the target molecule but differ in functional groups or backbone configuration:

Compound Name CAS Number Key Features
(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid 2343963-98-2 Boc-protected amino group; propanoic acid backbone; bicyclo[1.1.1]pentanyl
(2S)-2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid 2095483-83-1 Unprotected amino group; propanoic acid backbone; identical bicyclo group
(2S)-2-Amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid Not specified Acetic acid backbone; tert-butyl substituent on bicyclo group; unprotected amino
Protection Status of Amino Group
  • The Boc group in the target compound enhances stability during synthesis, preventing undesired side reactions (e.g., oxidation or nucleophilic attacks) .
  • In contrast, (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid (CAS: 2095483-83-1) lacks protection, making it reactive but requiring stringent storage (2–8°C) to prevent degradation .
Backbone and Substituent Effects
  • The tert-butyl substituent in the acetic acid analog increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Research Findings and Performance Metrics

Purity and Availability

  • The unprotected variant (CAS 2095483-83-1) is available at ≥97% purity, suitable for high-precision research .

生物活性

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid, also known as Boc-amino bicyclo[1.1.1]pentane-1-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of approximately 255 Da. The presence of the bicyclic structure, combined with the tert-butoxycarbonyl (Boc) protecting group, enhances its stability and solubility, making it a suitable candidate for pharmaceutical applications.

Research indicates that bicyclo[1.1.1]pentane derivatives can act as bioisosteres for aromatic compounds, potentially improving binding affinity and selectivity towards various biological targets. This unique three-dimensional structure may facilitate interactions with receptors and enzymes involved in critical biological processes .

Pharmacological Applications

  • Drug Development : The compound is being explored for its potential use in drug design, particularly as a scaffold for creating new therapeutics targeting specific diseases.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentane can inhibit certain enzymes, which may be beneficial in treating conditions such as cancer or metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 : Synthesis and Evaluation of Bicyclo[1.1.1]pentane DerivativesDemonstrated that compounds with bicyclic structures showed enhanced biological activity compared to their acyclic counterparts, particularly in enzyme inhibition assays.
Study 2 : ADME ProfilingConducted absorption, distribution, metabolism, and excretion (ADME) studies revealing favorable pharmacokinetic properties for the compound, suggesting good bioavailability.
Study 3 : Molecular Docking StudiesMolecular docking simulations indicated strong binding interactions with targets involved in cancer pathways, supporting its potential as an anticancer agent.

常见问题

Q. What are the critical parameters for optimizing the synthesis of (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid?

The synthesis of this compound requires careful control of reaction conditions. Key parameters include:

  • Temperature : Maintaining precise temperature ranges (e.g., 0–25°C) during coupling reactions to minimize side-product formation .
  • Solvent Choice : Polar aprotic solvents like acetonitrile or dichloromethane are often used to enhance reaction efficiency .
  • Catalysts : Use of coupling agents such as HATU or DCC for amide bond formation, with stoichiometric ratios adjusted to improve yield .
  • Purification : Reverse-phase HPLC or flash chromatography is critical for isolating the product from unreacted starting materials and by-products .

Q. How can the stereochemical integrity of the bicyclo[1.1.1]pentane moiety be confirmed during synthesis?

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and confirm stereochemical purity .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify spatial arrangement of substituents .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, especially for novel bicyclo structures .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in enzymatic activity assays involving this compound?

If contradictory data arise in enzyme inhibition studies:

  • Kinetic Analysis : Perform Michaelis-Menten assays to determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor .
  • Control Experiments : Verify enzyme purity via SDS-PAGE and confirm assay conditions (pH, temperature, cofactors) match physiological relevance .
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions between the bicyclo[1.1.1]pentane group and the enzyme active site .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
  • Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours to predict in vivo half-life .

Q. What computational methods are suitable for predicting the conformational flexibility of the bicyclo[1.1.1]pentane core?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate strain energy and torsional barriers .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or DMSO) to assess dynamic behavior under physiological conditions .
  • QM/MM Hybrid Models : Combine quantum mechanics for the bicyclo core and molecular mechanics for the Boc-protected amino acid side chain .

Methodological Challenges and Solutions

Q. How can researchers mitigate racemization during the deprotection of the tert-butoxycarbonyl (Boc) group?

  • Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C instead of HCl/dioxane to minimize α-carbon protonation and racemization .
  • Monitoring : Track optical rotation during deprotection or employ chiral derivatization (e.g., Marfey’s reagent) for enantiomeric excess analysis .

Q. What analytical techniques are recommended for characterizing impurities in batches of this compound?

  • LC-HRMS : Identify low-abundance impurities (<0.1%) using high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) .
  • 2D NMR : Utilize 13^{13}C-HSQC and 1^1H-1^1H COSY to assign impurity structures, focusing on residual solvents or incomplete Boc-deprotection by-products .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。